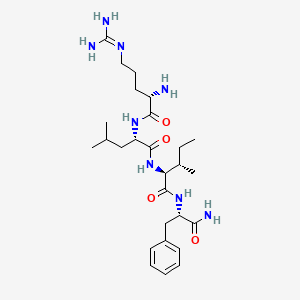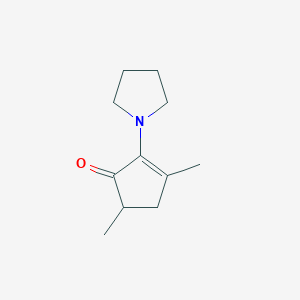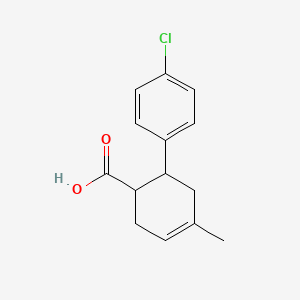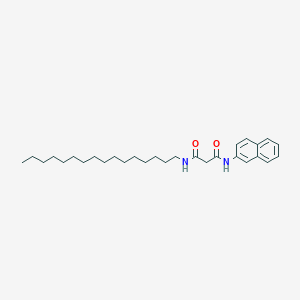
N~1~-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide is a chemical compound with the molecular formula C29H44N2O2 It is known for its unique structural properties, which include a long hexadecyl chain and a naphthalen-2-yl group attached to a propanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide typically involves the reaction of hexadecylamine with naphthalen-2-ylpropanediamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of N1-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Wissenschaftliche Forschungsanwendungen
N~1~-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism of action of N1-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide involves its interaction with specific molecular targets and pathways. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, potentially disrupting cell membranes and leading to cell death. Additionally, the naphthalen-2-yl group may interact with aromatic residues in proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hexadecyl-N’-(2-naphthyl)propanediamide: Shares a similar structure but with slight variations in the positioning of functional groups.
N-Decyl-N’-(2-naphthyl)propanediamide: Similar structure with a shorter alkyl chain.
N-Octyl-N’-(2-naphthyl)propanediamide: Another similar compound with an even shorter alkyl chain.
Uniqueness
N~1~-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide is unique due to its long hexadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in drug delivery systems and organic electronics .
Eigenschaften
CAS-Nummer |
247589-33-9 |
|---|---|
Molekularformel |
C29H44N2O2 |
Molekulargewicht |
452.7 g/mol |
IUPAC-Name |
N-hexadecyl-N'-naphthalen-2-ylpropanediamide |
InChI |
InChI=1S/C29H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-30-28(32)24-29(33)31-27-21-20-25-18-15-16-19-26(25)23-27/h15-16,18-21,23H,2-14,17,22,24H2,1H3,(H,30,32)(H,31,33) |
InChI-Schlüssel |
AQCLPSVAQRRZMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNC(=O)CC(=O)NC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



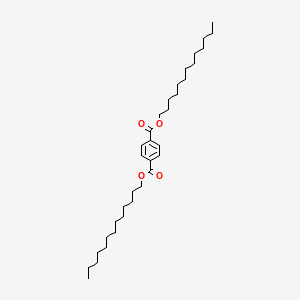
![1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)](/img/structure/B14242292.png)
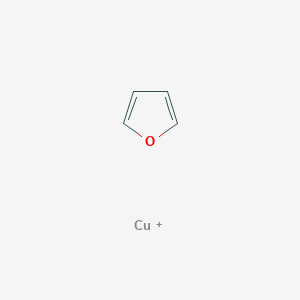
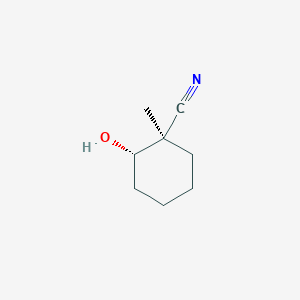
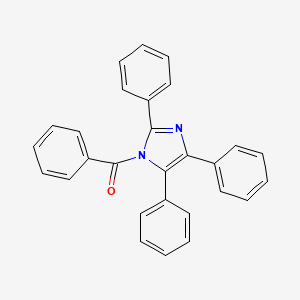
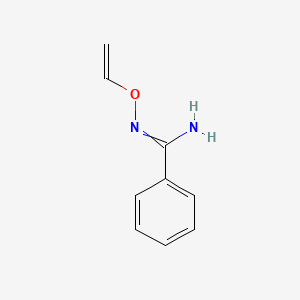
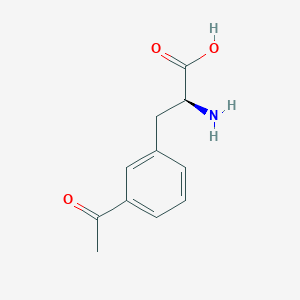
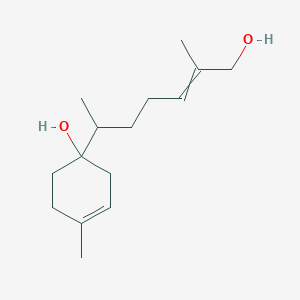
![2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14242334.png)
![[4-(2-Hydroxyethyl)phenyl]phosphonic acid](/img/structure/B14242345.png)
